2-Aminobenzothiazole-6-carboxylic acidsec-butylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

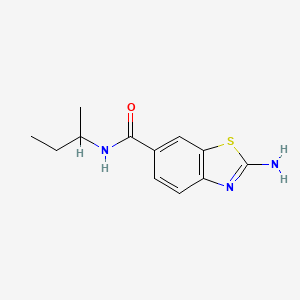

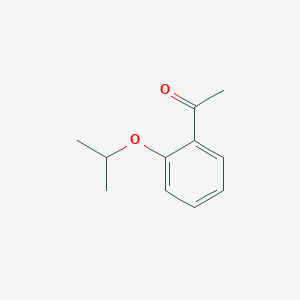

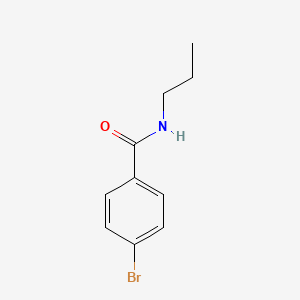

2-Aminobenzothiazole-6-carboxylic acid sec-butylamide is a versatile chemical compound with immense potential in scientific research. It has a unique structure and properties that make it a valuable tool for studying various biological processes and developing novel therapeutics. Its molecular formula is C12H15N3OS .

Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives, including 2-Aminobenzothiazole-6-carboxylic acid sec-butylamide, has been a topic of interest in recent years . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . These reactions have several advantages: they are simple in experimental execution, characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .Chemical Reactions Analysis

The chemical reactions involving 2-aminobenzothiazole derivatives have been studied extensively . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator . The method is based on a tandem reaction involving activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole followed by intramolecular cyclization to obtain products .Applications De Recherche Scientifique

Proteomics Research

2-Aminobenzothiazole-6-carboxylic acid sec-butylamide: is utilized in proteomics research due to its potential to interact with proteins and modify their function or structure. This compound can be used to study protein-protein interactions, enzyme kinetics, and protein folding mechanisms. It’s particularly useful in identifying novel therapeutic targets and understanding disease pathogenesis at the molecular level .

Drug Discovery

In the field of drug discovery, this compound serves as a valuable scaffold for the development of new drugs. Its unique molecular structure allows for the creation of derivatives with potential pharmacological activities. Researchers can synthesize analogs and test them for activity against various biological targets, leading to the discovery of new medications .

Biological Process Studies

The compound’s ability to bind to specific enzymes or receptors makes it an excellent tool for studying biological processes. It can be used to trace metabolic pathways, investigate cellular signaling mechanisms, and explore the effects of genetic mutations on biochemical reactions .

Chemical Biology

In chemical biology, 2-Aminobenzothiazole-6-carboxylic acid sec-butylamide is used to probe the chemical nature of biological systems. It can act as a reporter molecule to visualize and quantify biological phenomena, such as enzyme activity, cell proliferation, and apoptosis .

Therapeutic Agent Development

This compound’s structural features make it a candidate for the development of therapeutic agents. It can be modified to enhance its bioavailability, reduce toxicity, and improve efficacy. Researchers are exploring its use in designing drugs for diseases that currently have limited treatment options .

Biomarker Identification

Due to its interaction with specific proteins, this compound can aid in the identification of biomarkers for diseases. It can be used in assays to detect the presence or absence of certain proteins, which can be indicative of disease states or therapeutic responses .

Agricultural Research

In agriculture, the compound can be investigated for its effects on plant growth and development. It may influence plant hormone activity or protect plants against pathogens, offering insights into crop improvement strategies .

Environmental Monitoring

Lastly, 2-Aminobenzothiazole-6-carboxylic acid sec-butylamide can be employed in environmental monitoring. Its reactivity with various environmental contaminants can be studied to develop sensors or assays for detecting pollutants in soil, water, or air .

Safety and Hazards

The safety data sheet for 2-Aminobenzothiazole-6-carboxylic acid indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to call a poison center or doctor/physician if one feels unwell .

Propriétés

IUPAC Name |

2-amino-N-butan-2-yl-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-7(2)14-11(16)8-4-5-9-10(6-8)17-12(13)15-9/h4-7H,3H2,1-2H3,(H2,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTPKTRRDCCDIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389862 |

Source

|

| Record name | 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzothiazole-6-carboxylic acidsec-butylamide | |

CAS RN |

320740-71-4 |

Source

|

| Record name | 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)